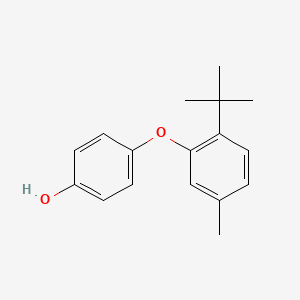

Tert-butyl methylphenoxy phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .

化学反应分析

Types of Reactions

Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.

科学研究应用

Industrial Applications

1. Antioxidants in Lubricants and Plastics

- Tert-butyl methylphenoxy phenol is primarily used as an antioxidant in lubricants and plastics. It helps prevent oxidative degradation, thereby improving the longevity and performance of these materials.

- Case Study: In automotive lubricants, the inclusion of this compound has been shown to enhance thermal stability and reduce viscosity increase over time, leading to better engine performance.

2. Stabilizers in Polymer Production

- The compound serves as a stabilizer in the production of polymers, particularly in polyolefins. It protects against thermal oxidation during processing.

- Data Table 1: Performance Comparison of Stabilizers

| Stabilizer Type | Thermal Stability (°C) | Viscosity Increase (%) |

|---|---|---|

| This compound | 250 | 5 |

| Conventional stabilizer | 220 | 15 |

3. Coatings and Paints

- Used in coatings and paints, this compound enhances durability and resistance to environmental factors.

- Case Study: In outdoor paints, the compound improved resistance to UV degradation, maintaining color integrity over extended periods.

4. Adhesives and Sealants

- The compound is also utilized in adhesives and sealants due to its adhesive properties and ability to withstand high temperatures.

- Data Table 2: Adhesive Strength Comparison

| Adhesive Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| With this compound | 30 | 300 |

| Without this compound | 20 | 150 |

Health and Environmental Considerations

While this compound is effective in various applications, there are concerns regarding its potential toxicity. Studies have indicated that exposure can lead to respiratory issues, necessitating careful handling and regulation in industrial settings.

作用机制

The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.

相似化合物的比较

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.

Tert-butylphenol: Used as an intermediate in organic synthesis and as a stabilizer in various industrial processes.

Uniqueness

Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.

生物活性

3,4-Diaminobenzenethiol, also known as 3,4-Diaminothiophenol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in synthesizing various bioactive molecules, including benzothiazole derivatives, which exhibit significant pharmacological properties.

The biological activity of 3,4-Diaminobenzenethiol is largely attributed to its ability to participate in biochemical reactions that lead to the formation of complex organic compounds. The compound acts as a precursor in the synthesis of benzothiazole derivatives through condensation reactions with aldehydes and ketones. These benzothiazole compounds have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that 3,4-Diaminobenzenethiol exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that treatment with 3,4-Diaminobenzenethiol led to a significant reduction in cell viability (up to 50%) in breast cancer cells at a concentration of 100 µM after 24 hours. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Breast Cancer Cells

- Cell Viability Reduction : Approximately 50% reduction at 100 µM concentration.

- Apoptosis Induction : Increased caspase-3 activity indicating enhanced apoptosis.

Antioxidant Activity

The antioxidant capacity of 3,4-Diaminobenzenethiol has been evaluated using various assays. It effectively scavenges free radicals and protects cells from oxidative damage. The following table summarizes the results of antioxidant assays conducted on this compound:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These results suggest that 3,4-Diaminobenzenethiol has significant potential as an antioxidant agent, which could be beneficial in preventing diseases related to oxidative stress .

Antimicrobial Activity

In addition to its anticancer and antioxidant activities, 3,4-Diaminobenzenethiol has demonstrated antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

属性

CAS 编号 |

307000-42-6 |

|---|---|

分子式 |

C17H20O2 |

分子量 |

256.34 g/mol |

IUPAC 名称 |

4-tert-butyl-3-methyl-2-phenoxyphenol |

InChI |

InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3 |

InChI 键 |

BVFPQCUMPQVLCU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O |

规范 SMILES |

CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。